molecular formula C5H7NO2S B051004 Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate CAS No. 125142-02-1

Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate

Cat. No. B051004
M. Wt: 145.18 g/mol
InChI Key: DSPFZVFCMMFCQY-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate, also known as MSAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MSAC is a sulfur-containing azetidine derivative that has been found to exhibit interesting biological properties.

Mechanism Of Action

The mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. However, it has been suggested that Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate may exert its biological effects by modulating various signaling pathways in cells. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has also been shown to induce the activation of caspases, which are enzymes that play a key role in apoptosis.

Biochemical And Physiological Effects

Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the production of inflammatory mediators. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to induce apoptosis in cancer cells by activating caspases.

Advantages And Limitations For Lab Experiments

Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. However, one limitation is that the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. Additionally, the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues have not been fully characterized.

Future Directions

There are several future directions for the scientific research on Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. One direction is to further investigate the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different signaling pathways in cells. Another direction is to investigate the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cancer cell lines and animal models. Additionally, future research could focus on developing Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate derivatives with improved biological properties.

Synthesis Methods

The synthesis of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate involves the reaction of 2-oxo-2-(methylthio)ethyl acetate with L-cysteine methyl ester hydrochloride in the presence of triethylamine. The reaction yields Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate as a white solid with a melting point of 80-82°C. The purity of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to possess anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to have antifungal and antibacterial activities.

properties

CAS RN

125142-02-1

Product Name

Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

methyl (2S)-4-sulfanylideneazetidine-2-carboxylate

InChI

InChI=1S/C5H7NO2S/c1-8-5(7)3-2-4(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1

InChI Key

DSPFZVFCMMFCQY-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(=S)N1

SMILES

COC(=O)C1CC(=S)N1

Canonical SMILES

COC(=O)C1CC(=S)N1

synonyms

2-Azetidinecarboxylicacid,4-thioxo-,methylester,(S)-(9CI)

Origin of Product

United States

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